molecular formula C8H5F8N3 B12326056 (E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine

(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine

Cat. No.: B12326056
M. Wt: 295.13 g/mol
InChI Key: JTFMUJVMPHVQBS-RMOCHZDMSA-N
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Description

(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine is a fluorinated organic compound with a unique structure that includes both pyridine and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine typically involves the reaction of a pyridine derivative with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different degrees of hydrogenation.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized pyridine and hydrazine compounds.

Scientific Research Applications

(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine is unique due to its combination of pyridine and hydrazine moieties, along with extensive fluorination. This gives it distinct chemical and physical properties, such as high stability, resistance to degradation, and specific interactions with biological targets, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H5F8N3

Molecular Weight

295.13 g/mol

IUPAC Name

(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine

InChI

InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)5-3(7(11,12)13)1-2-4(18-5)19-17/h1-3H,17H2/b19-4+

InChI Key

JTFMUJVMPHVQBS-RMOCHZDMSA-N

Isomeric SMILES

C1=C/C(=N\N)/N=C(C1C(F)(F)F)C(C(F)(F)F)(F)F

Canonical SMILES

C1=CC(=NN)N=C(C1C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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